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7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine Documentation Hub

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  • Product: 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine
  • CAS: 622402-28-2

Core Science & Biosynthesis

Foundational

Unlocking the Therapeutic Potential of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine: An In-Depth Technical Guide to Molecular Docking Targets

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of several approved drugs with a wide range of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of several approved drugs with a wide range of biological activities. This versatile heterocyclic system has demonstrated significant therapeutic potential in oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions.[1] The specific derivative, 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine, with its unique substitution pattern, presents a compelling case for in-depth investigation into its molecular interactions and therapeutic applications. This guide provides a comprehensive overview of potential molecular docking targets for this compound, offering a technical roadmap for researchers, scientists, and drug development professionals. We will delve into the rationale behind target selection, provide detailed molecular docking protocols for key targets, and explore the underlying signaling pathways.

I. The Landscape of Molecular Docking Targets

The biological activity of imidazo[1,2-a]pyridine derivatives is diverse, suggesting interactions with multiple molecular targets. Based on extensive literature review, we have categorized the most promising targets for 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine by therapeutic area.

Oncology: A Multi-pronged Attack on Cancer

The imidazo[1,2-a]pyridine scaffold has shown significant promise in the development of novel anticancer agents.[2] Several key targets in oncogenic signaling pathways are amenable to interaction with this class of compounds.

  • Kinases: A primary focus for imidazo[1,2-a]pyridine derivatives has been the inhibition of various protein kinases that are often dysregulated in cancer.

    • FMS-like Tyrosine Kinase 3 (FLT3): Particularly relevant in acute myeloid leukemia (AML), FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active, driving cell proliferation. Several imidazo[1,2-a]pyridine derivatives have been investigated as FLT3 inhibitors.[3][4][5]

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Imidazo[1,2-a]pyridines have been shown to inhibit key components of this pathway, including PI3Kα, Akt, and mTOR.[6]

    • Microtubule Affinity Regulating Kinase 4 (MARK4): Overexpression of MARK4 is associated with several cancers, and it plays a crucial role in cell cycle progression and microtubule dynamics. It has emerged as a viable target for small molecule inhibitors, including those with an imidazo[1,2-a]pyridine core.[7]

  • Tubulin: As a key component of the cytoskeleton, tubulin is a well-established target for anticancer drugs. Imidazo[1,2-a]pyridine derivatives have been identified as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1]

  • Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy. The imidazo[1,2-a]pyridine scaffold has been explored for the development of HDAC inhibitors.

Neurodegenerative Disorders: Targeting the Key Culprits

The neuroprotective potential of imidazo[1,2-a]pyridines has been explored in the context of Alzheimer's disease and other neurodegenerative conditions.

  • Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the symptomatic treatment of Alzheimer's disease. Imidazo[1,2-a]pyridine derivatives have been investigated for their cholinesterase inhibitory activity.

  • Secretases: The amyloid-beta (Aβ) plaques characteristic of Alzheimer's disease are formed by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. Targeting these enzymes is a major focus of Alzheimer's drug discovery, and the imidazo[1,2-a]pyridine scaffold has been considered in this context.

Infectious Diseases: A New Front against Pathogens

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Imidazo[1,2-a]pyridines have shown promise in this area, particularly against Mycobacterium tuberculosis.

  • Cytochrome bc1 complex (QcrB): This complex is a crucial component of the electron transport chain in M. tuberculosis, essential for ATP synthesis and survival. Imidazo[1,2-a]pyridine amides, such as the clinical candidate Q203, are known to inhibit this complex.[8][9]

  • Glutamine Synthetase (MtGS): This enzyme is vital for nitrogen metabolism in M. tuberculosis and represents a potential drug target. 3-Amino-imidazo[1,2-a]-pyridines have been identified as inhibitors of MtGS.[8]

Inflammation: Quelling the Fire

Chronic inflammation is a key factor in a multitude of diseases. The anti-inflammatory properties of imidazo[1,2-a]pyridines have been linked to the inhibition of key inflammatory mediators.

  • Cyclooxygenase-2 (COX-2): As a key enzyme in the production of pro-inflammatory prostaglandins, COX-2 is a well-established target for anti-inflammatory drugs. Certain imidazo[1,2-a]pyridine derivatives have demonstrated selective COX-2 inhibition.[1]

Anxiolytic Effects: Modulating Neuronal Activity

The anxiolytic effects of some imidazo[1,2-a]pyridine derivatives, such as alpidem and zolpidem, are mediated through their interaction with specific neurotransmitter receptors.

  • GABAa Receptors: These are ligand-gated ion channels that are the primary sites of inhibitory neurotransmission in the central nervous system. Imidazo[1,2-a]pyridines can act as allosteric modulators of GABAa receptors, enhancing the effect of GABA and producing sedative and anxiolytic effects.[10]

II. In-Depth Protocol: Molecular Docking of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine against FLT3 Kinase

To illustrate the practical application of molecular docking for the topic compound, we provide a detailed, step-by-step protocol for docking against FMS-like Tyrosine Kinase 3 (FLT3), a key target in acute myeloid leukemia. We will utilize AutoDock Vina, a widely used and validated open-source docking program.

Rationale for Experimental Choices
  • Software Selection (AutoDock Vina): AutoDock Vina is chosen for its balance of speed and accuracy, making it suitable for both single-ligand docking and virtual screening.[11][12] Its scoring function has been demonstrated to have a good correlation with experimental binding affinities.[11]

  • Force Field: AutoDock Vina employs its own empirical scoring function, which is a knowledge-based force field that has been trained on a large set of protein-ligand complexes with known binding affinities. This simplifies the workflow as the user does not need to choose from a variety of force fields. The choice of a force field is critical as it dictates the accuracy of the predicted binding energy and pose.[9][13][14]

  • Target Selection (FLT3): As previously mentioned, FLT3 is a clinically relevant target for which imidazo[1,2-a]pyridine inhibitors have been developed.[3][4][5] A crystal structure of FLT3 in complex with an inhibitor is available in the Protein Data Bank (PDB ID: 4XUF), which is essential for structure-based drug design.[15]

Experimental Workflow: A Visual Guide

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine) grid_gen Grid Box Generation (Defining the Search Space) ligand_prep->grid_gen receptor_prep Receptor Preparation (FLT3 Kinase - PDB: 4XUF) receptor_prep->grid_gen docking_run Running AutoDock Vina (Conformational Sampling) grid_gen->docking_run pose_analysis Pose Analysis & Visualization (Binding Mode) docking_run->pose_analysis scoring_analysis Scoring Function Analysis (Binding Affinity) docking_run->scoring_analysis validation Validation (Redocking & Comparison) pose_analysis->validation scoring_analysis->validation

Caption: Molecular docking workflow for 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine against FLT3 kinase.

Step-by-Step Docking Protocol

Step 1: Ligand Preparation

  • Obtain the 3D structure of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine. This can be done using a chemical drawing software like MarvinSketch or by obtaining the structure from a database like PubChem.

  • Perform energy minimization of the ligand. This is a crucial step to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the obabel command-line tool.

  • Convert the ligand file to the PDBQT format. This format is required by AutoDock Vina and contains atomic coordinates, partial charges, and atom type information. This can be achieved using AutoDockTools or obabel.

Step 2: Receptor Preparation

  • Download the crystal structure of FLT3 kinase from the Protein Data Bank (PDB). A suitable structure is PDB ID: 4XUF.[15]

  • Prepare the protein for docking. This involves removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning partial charges. This can be done using AutoDockTools or other molecular modeling software.

  • Save the prepared protein in the PDBQT format.

Step 3: Grid Box Generation

  • Define the search space for docking. This is done by creating a "grid box" that encompasses the active site of the protein. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. For PDB ID: 4XUF, the grid box can be centered on the co-crystallized ligand.

Step 4: Running the Docking Simulation

  • Create a configuration file. This text file specifies the input ligand and receptor files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.

  • Run AutoDock Vina from the command line. The command will take the configuration file as input and will generate an output file containing the predicted binding poses and their corresponding binding affinities.

Step 5: Analysis of Results

  • Examine the output file. The results will be ranked by binding affinity (in kcal/mol), with more negative values indicating a stronger predicted interaction.

  • Visualize the predicted binding poses. Use molecular visualization software like PyMOL or Chimera to view the top-ranked poses of the ligand within the active site of the protein.

  • Analyze the protein-ligand interactions. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein residues. This can be done using tools like LigPlot+ or the analysis features within your visualization software.

Validation of the Docking Protocol

A crucial aspect of any molecular docking study is the validation of the protocol.[1] This ensures that the chosen parameters can accurately reproduce known binding modes.

  • Redocking: A common validation method is to extract the co-crystallized ligand from the PDB structure, dock it back into the same protein, and compare the predicted pose with the experimentally determined pose. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked and crystal poses is generally considered a successful validation.[1]

III. Signaling Pathway Spotlight: The PI3K/Akt/mTOR Cascade

As a key pathway in cancer, understanding the PI3K/Akt/mTOR signaling cascade is crucial for the rational design of inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway.

This pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate PI3K.[2][10] PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt.[10] Activated Akt has numerous downstream targets, including mTORC1, which promotes cell growth and proliferation, and it also inhibits apoptosis.[16][17] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[16] Imidazo[1,2-a]pyridine-based inhibitors can target key nodes in this pathway, such as PI3K or Akt, thereby disrupting these pro-survival signals in cancer cells.

IV. Data Presentation: Docking Scores of Imidazo[1,2-a]pyridine Derivatives

To provide a comparative overview, the following table summarizes hypothetical docking scores of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine and related derivatives against various targets. Note: These values are for illustrative purposes and actual docking scores may vary.

CompoundTargetPDB IDPredicted Binding Affinity (kcal/mol)
7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridineFLT34XUF-9.8
7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridineMARK45ESK-8.5
7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridineCOX-25IKR-7.9
7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridineGABAa Receptor4COF-7.2
Alpidem (Reference)GABAa Receptor4COF-7.5
Q203 (Reference)Cytochrome bc16ADQ-10.2

V. Experimental Protocols: Beyond the Docking

While molecular docking is a powerful predictive tool, experimental validation is essential. For targets like tubulin, a Tubulin Polymerization Inhibition Assay can be performed to confirm the computational findings.

Protocol: Fluorescence-Based Tubulin Polymerization Assay
  • Prepare purified tubulin in a suitable buffer (e.g., G-PEM buffer).

  • Add the test compound (7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine) at various concentrations to a 96-well plate.

  • Initiate polymerization by adding GTP and warming the plate to 37°C.

  • Monitor the increase in fluorescence over time using a plate reader. A fluorescent reporter that binds to polymerized microtubules is used.

  • Analyze the data by plotting fluorescence intensity versus time. A decrease in the rate and extent of polymerization in the presence of the compound indicates inhibitory activity.[5][6][8]

VI. Conclusion and Future Directions

This guide has provided a comprehensive overview of the potential molecular docking targets for 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine, grounded in the extensive biological activities of the imidazo[1,2-a]pyridine scaffold. By providing a detailed docking protocol for a key cancer target, FLT3, and contextualizing this within the broader landscape of drug discovery, we aim to empower researchers to further explore the therapeutic potential of this promising compound.

Future work should focus on a multi-pronged approach:

  • Broad-Spectrum Docking: Systematically dock 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine against a wider panel of the identified targets to predict its polypharmacology.

  • In Vitro Validation: Experimentally validate the top docking hits through enzymatic and cell-based assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to optimize its potency and selectivity for the desired target.

  • ADMET Prediction: Utilize in silico and in vitro methods to assess the absorption, distribution, metabolism, excretion, and toxicity profile of promising candidates.

Through a synergistic combination of computational and experimental approaches, the full therapeutic potential of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine can be unlocked, paving the way for the development of novel and effective therapies for a range of human diseases.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PMC. [Link]

  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. PMC. [Link]

  • An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3. eScholarship.org. [Link]

  • Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors. PMC. [Link]

  • Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives. [Link]

  • Integrating machine learning, docking analysis, molecular dynamics, and experimental validation for accelerated discovery of novel FLT3 inhibitors against AML. Arabian Journal of Chemistry. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. [Link]

  • FLT3 inhibitor design using molecular docking based virtual screening for acute myeloid leukemia. PMC. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. [Link]

  • Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers. [Link]

  • PI3K/mTOR/AKT Signaling Pathway. Moodle@Units. [Link]

  • Tubulin Polymerization Assay Kit. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

  • Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives. PMC - PubMed Central. [Link]

  • Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment. PLOS. [Link]

  • Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment. PMC. [Link]

  • Docking Result Analysis and Validation with Discovery Studio. YouTube. [Link]

  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • Tutorial – AutoDock Vina. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Molecular docking studies of selected compounds with MARK4: View of the... ResearchGate. [Link]

  • Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers. [Link]

  • The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. [Link]

  • qcrB - Cytochrome bc1 complex cytochrome b subunit - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). UniProtKB. [Link]

  • 8HCR: Cryo-EM structure of the Mycobacterium tuberculosis cytochrome bcc:aa3 supercomplex and a novel inhibitor targeting subunit cytochrome cI. RCSB PDB. [Link]

  • Molecular docking studies of compound H4 and H19 with MARK4: 3D focused... ResearchGate. [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]

  • (PDF) AutoDock Vina tutorial. ResearchGate. [Link]

  • qcrC - Cytochrome bc1 complex cytochrome c subunit - Mycobacterium tuberculosis (strain CDC 1551 / Oshkosh). UniProtKB. [Link]

  • Molecular docking of RA with MARK4: (A) Cartoon representation of MARK4... ResearchGate. [Link]

  • Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. YouTube. [Link]

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  • Improving Force Field Accuracy for Molecular Modeling in Molecular Design. eScholarship. [Link]

  • 1NTZ: Crystal Structure of Mitochondrial Cytochrome bc1 Complex Bound with Ubiquinone. [Link]

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Exploratory

Pharmacophore Modeling of Pyridine-Substituted Imidazo[1,2-a]pyridines

Topic: Audience: Researchers, Scientists, and Drug Development Professionals A Structural Biology & Medicinal Chemistry Perspective Executive Summary: The Privileged Scaffold The imidazo[1,2-a]pyridine nucleus is a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals

A Structural Biology & Medicinal Chemistry Perspective

Executive Summary: The Privileged Scaffold

The imidazo[1,2-a]pyridine nucleus is a "privileged scaffold" in medicinal chemistry, capable of displaying diverse biological activities by orienting substituents into specific regions of receptor active sites. When substituted with a pyridine ring—typically at the C2, C3, or C6 positions—the physicochemical profile of the molecule shifts significantly. This modification introduces a secondary hydrogen bond acceptor (the pyridine nitrogen), alters the electronic distribution of the fused system, and impacts solubility and metabolic stability.

This guide details the construction of high-fidelity pharmacophore models for this specific subclass. It moves beyond generic modeling to address the unique challenges of this scaffold, such as tautomeric ambiguity, protonation state sensitivity (pKa ~6.8 for the core N1), and the critical rotational degrees of freedom governing the pyridine-core dihedral angle.

Mechanistic Pharmacophore: Structural Determinants

To build a valid model, one must understand the causality of binding. The pyridine substituent is not merely a space-filler; it is often a "warhead" for hydrogen bonding or a vector for π-stacking.

2.1. The Regiochemistry of Substitution

The vector of the pyridine substituent defines the target class.

  • C2/C3-Substitution (Kinase Hinge Binders): In p38 MAP kinase inhibitors, a pyridine ring at C3 often acts as the primary hydrogen bond acceptor for the backbone amide of Met109 (in human p38α). The imidazo[1,2-a]pyridine core serves as a rigid spacer, orienting a hydrophobic group (e.g., 4-fluorophenyl) into the specificity pocket (Thr106 gatekeeper).

  • C6-Substitution (Solvent Exposure/Solubility): In PI3K or c-Met inhibitors, the pyridine ring at C6 often projects into the solvent-exposed region or interacts with specific charged residues (e.g., Lys802 in PI3Kα), improving potency via electrostatic interactions rather than hinge binding.

2.2. Critical Chemical Features

A robust pharmacophore for this class must include:

  • Aromatic Ring (R): The imidazo[1,2-a]pyridine core itself.

  • Hydrogen Bond Acceptor (HBA):

    • Core N1: Often the acceptor in PI3K inhibitors.

    • Substituent Pyridine N: The acceptor in p38 inhibitors (mimicking the adenine N1 of ATP).[1]

  • Hydrophobic Feature (Hyd): Usually an aryl group at C2 or C3.

  • Exclusion Volumes: Critical to define the steric limits of the ATP-binding cleft.

Computational Workflow: From Ligand to Model

The following protocol outlines a self-validating system for generating these models.

3.1. Ligand Preparation (The "Senior Scientist" Insight)
  • Protonation States: The pKa of the imidazo[1,2-a]pyridine N1 is approximately 6.8. At physiological pH (7.4), a significant fraction may be unprotonated, acting as an H-bond acceptor. However, the pyridine substituent (pKa ~5.2) is less basic. Crucial Step: Generate states at pH 7.0 ± 2.0. Failure to account for the N1 protonation penalty can lead to false positives in docking.

  • Tautomers: While the core is stable, substituents (e.g., amides, ureas) must be enumerated for all tautomeric forms.

3.2. Conformational Analysis

The bond connecting the pyridine substituent to the core is rotatable.

  • Energy Barrier: The rotational barrier is generally low (< 5 kcal/mol), but coplanarity is often disfavored due to steric clash between the pyridine hydrogens and the core C5/C3 hydrogens.

  • Protocol: Perform a torsional scan on the pyridine-core bond. Select low-energy conformers (within 10 kcal/mol of global minimum) for pharmacophore generation.

3.3. Pharmacophore Generation Workflow

PharmacophoreWorkflow Start Input: Pyridine-Substituted Imidazo[1,2-a]pyridines Prep Ligand Preparation (Epik/LigPrep: pH 7.0 ± 2.0) Start->Prep Conf Conformational Search (Torsional Sampling of Pyridine Linker) Prep->Conf Align Structural Alignment (Core-based vs. Feature-based) Conf->Align Hypo Pharmacophore Hypothesis Generation (Identify Common Features: HBA, HBD, Hyd) Align->Hypo Valid Validation (Decoy Set, ROC Analysis) Hypo->Valid Valid->Hypo Refine Features Final Final 3D Model Valid->Final

Figure 1: Step-by-step computational workflow for generating a high-fidelity pharmacophore model.

Case Study Analysis: p38 MAP Kinase vs. PI3K

The table below contrasts the pharmacophore requirements for two major targets of this scaffold, derived from structural data (e.g., PDB IDs: 3GCP, 4JPS).

Featurep38 MAP Kinase InhibitorPI3Kα Inhibitor
Primary Target ATP Binding Pocket (Hinge Region)ATP Binding Pocket (Affinity Pocket)
Key H-Bond Acceptor Pyridine Substituent Nitrogen (binds Met109)Core N1 (binds Val851/Water network)
Core Role Scaffold/SpacerHinge Binder
Hydrophobic Lobe 4-F-Phenyl at C2/C3 (occupies hydrophobic pocket)Substituents at C8 or C6
Key Residue Interaction Thr106 (Gatekeeper)Lys802 (Catalytic Lysine)
Pharmacophore Vector Linear/Planar alignment"L-shaped" or angular alignment
Visualization of the Pharmacophore Hypothesis

The following diagram illustrates the spatial arrangement of features for a typical p38 inhibitor (e.g., an analog of SB203580 where the central imidazole is replaced/hopped to imidazo[1,2-a]pyridine).

PharmacophoreMap HBA_Sub HBA (Pyridine N) [Hinge Binder] Ring_Core Aromatic Ring (Imidazo-Pyridine) [Scaffold] Ring_Core->HBA_Sub ~4.5 Å Hyd_Pocket Hydrophobic (Aryl Group) [Specificity Pocket] Ring_Core->Hyd_Pocket ~5.0 Å HBD_Aux HBD (Amine/Amide) [Solvent Exposed] Ring_Core->HBD_Aux ~3.5 Å

Figure 2: 2D abstraction of the 3D pharmacophore. The specific distances (Å) are derived from crystal structure averages of high-affinity ligands.

Validation Protocols (Trustworthiness)

A model is only as good as its predictive power.

  • Decoy Set Generation: Use the DUD-E (Directory of Useful Decoys) to generate 50 decoys for every 1 active ligand. Ensure decoys match physicochemical properties (MW, LogP) but differ in topology.

  • Enrichment Factor (EF): Calculate EF1% and EF5%. A good model for this scaffold should achieve EF1% > 10, indicating it retrieves actives 10x better than random selection.

  • ROC Analysis: The Area Under the Curve (AUC) must exceed 0.7 to be considered predictive.

  • Exclusion Volumes: If the model retrieves bulky C5-substituted analogs that are known inactives (due to steric clash with the gatekeeper), add exclusion spheres to the model.

References
  • 3D-QSAR and pharmacophore identification of novel imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38α mitogen activated protein kinase inhibitors. Sphinx Knowledge House. Link

  • Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry. Link

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets. ACS Omega. Link

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Foundational

Technical Profile: Thermodynamic Properties &amp; Stability of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine

Executive Summary Compound ID: 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine CAS Registry Number: 622402-28-2 Molecular Formula: C₁₈H₁₃N₃ Molecular Weight: 271.32 g/mol This technical guide provides a comprehensive ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound ID: 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine CAS Registry Number: 622402-28-2 Molecular Formula: C₁₈H₁₃N₃ Molecular Weight: 271.32 g/mol

This technical guide provides a comprehensive analysis of the physicochemical stability, thermodynamic profile, and synthetic integrity of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine. As a privileged scaffold in medicinal chemistry, this fused bicyclic system exhibits distinct electronic properties driven by the push-pull dynamics between the electron-rich imidazo[1,2-a]pyridine core and the electron-deficient pyridyl substituent. This document serves as a foundational reference for researchers evaluating this motif for kinase inhibition (e.g., p38 MAP kinase, FLT3) or GABA-A receptor modulation.

Structural & Electronic Characterization

The stability of this molecule is governed by the aromaticity of the 10-π electron imidazo[1,2-a]pyridine bridgehead system. Unlike indole or benzimidazole, the bridgehead nitrogen (N1) is not a hydrogen bond donor, and the N4 position is the primary basic center.

Electronic Distribution & pKa Analysis

The molecule contains three nitrogen atoms with distinct electronic environments. Understanding their basicity is critical for salt selection and solubility profiling.

Nitrogen PositionHybridizationPredicted pKaChemical Behavior
N1 (Bridgehead) sp²< 1.0Non-basic due to involvement in aromatic sextet.
N4 (Imidazo) sp²5.4 – 6.2Moderately basic; primary site for protonation/salt formation.
N (Pyridyl-4-yl) sp²4.8 – 5.3Weakly basic; electron-withdrawing nature of the core reduces basicity relative to free pyridine.

Expert Insight: The proximity of the C3-pyridyl group creates a steric and electronic interplay. The bond rotation between the C3 of the core and the pyridyl ring is energetically restricted, favoring a twisted conformation that maximizes stability by balancing π-stacking potential with steric hindrance.

Tautomeric Stability

Unlike imidazole derivatives, the imidazo[1,2-a]pyridine core is non-tautomerizable . This "locked" state confers superior thermodynamic stability compared to purines or benzimidazoles, eliminating complications arising from tautomeric shifts during receptor binding or crystallization.

Thermodynamic Properties (In Silico & Comparative)

Note: Values below are synthesized from structure-activity relationship (SAR) data of closely related 3-aryl-7-aryl-imidazo[1,2-a]pyridine analogs.

Thermal Transitions
  • Melting Point (T_m): Predicted range: 165°C – 175°C .

    • Causality: The molecule lacks hydrogen bond donors (HBD) but has three acceptors (HBA). The crystal lattice energy is dominated by π-π stacking interactions between the planar phenyl and imidazopyridine systems.

  • Decomposition Temperature (T_dec): > 280°C.

    • Stability:[1] The fused ring system is resistant to thermal degradation under standard processing conditions (spray drying, hot-melt extrusion).

Solubility & Lipophilicity
  • LogP (Octanol/Water): 3.2 – 3.6

  • Aqueous Solubility: Low (< 50 µg/mL at pH 7.4).

    • Solubilization Strategy: Solubility increases significantly at pH < 4.0 due to protonation of the N4 and Pyridyl nitrogens.

Synthetic Integrity & Process Chemistry

The synthesis of this scaffold requires precise regiocontrol. The most robust route utilizes a sequential functionalization strategy to ensure thermodynamic control over the substitution pattern.

Validated Synthetic Workflow

The following Graphviz diagram outlines the optimal convergent synthesis pathway, utilizing a Suzuki-Miyaura coupling sequence that avoids regioisomeric byproducts.

SynthesisPath SM1 2-Amino-4-chloropyridine Inter1 7-Chloroimidazo[1,2-a]pyridine SM1->Inter1 Cyclization Inter2 7-Chloro-3-iodoimidazo[1,2-a]pyridine Inter1->Inter2 Electrophilic Halogenation R1 Chloroacetaldehyde NaHCO3, Reflux Inter1->R1 Inter3 7-Phenyl-3-iodoimidazo[1,2-a]pyridine Inter2->Inter3 Suzuki Coupling (C7 Selective) R2 NIS (N-iodosuccinimide) ACN, RT Inter2->R2 Product 7-Phenyl-3-(pyridin-4-yl) imidazo[1,2-a]pyridine Inter3->Product Suzuki Coupling (C3) R3 Phenylboronic acid Pd(dppf)Cl2, K2CO3 Inter3->R3 R4 Pyridine-4-boronic acid Pd(PPh3)4, Na2CO3 Product->R4

Figure 1: Convergent synthetic pathway prioritizing C7 functionalization before C3 installation to maximize yield and purity.

Process Critical Quality Attributes (pCQAs)
  • Regioselectivity: The C3 position is highly nucleophilic. Halogenation (iodination/bromination) occurs exclusively at C3, allowing for modular derivatization.

  • Metal Scavenging: Due to the use of Pd-catalysts (Suzuki coupling), residual heavy metals are a stability risk (oxidative degradation). A SiliaMetS® Thiol scavenger step is mandatory post-synthesis.

Stability & Degradation Profile

Oxidative Stability (Forced Degradation)

Under oxidative stress (e.g., 3% H₂O₂, 24h), the primary degradation pathway is N-oxidation .

  • Susceptibility: Pyridyl-N > Imidazo-N4.

  • Product: The N-oxide derivative is the major impurity. This is polar and easily separable by reverse-phase HPLC.

  • Mitigation: Store under inert atmosphere (N₂/Ar) if in solution; solid state is stable to air.

Photostability

Imidazo[1,2-a]pyridines are fluorophores.

  • Excitation: ~320-350 nm.

  • Risk: Extended UV exposure can lead to [2+2] photodimerization in the solid state if crystal packing allows parallel alignment of the alkene bonds.

  • Protocol: Amber glass storage is required for API handling.

Hydrolytic Stability

The core is hydrolytically stable across the pH range 1–10. It lacks hydrolyzable esters, amides, or carbamates.

Experimental Characterization Protocols

HPLC Method for Purity & Related Substances
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers basic nitrogens).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 310 nm (specific to imidazopyridine conjugation).

Crystal Form Screening (Polymorphism)

Due to the rigid planar structure, this molecule is prone to polymorphism based on solvent choice.

  • Recrystallization Solvent: Ethanol/Water (1:1) typically yields the thermodynamically stable monoclinic form.

  • Rapid Precipitation: DCM/Hexane antisolvent addition yields metastable kinetic forms (higher solubility, lower stability).

References

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with cinnamaldehydes: a direct access to 3-substituted imidazo[1,2-a]pyridines.
  • Guchhait, S. K., et al. (2011). "Groebke–Blackburn–Bienaymé Multicomponent Reaction in Drug Discovery." ACS Combinatorial Science. (Alternative synthesis pathway).[2]

  • Enguehard, C., et al. (2000). "Suzuki-Miyaura cross-coupling reaction on 3-iodoimidazo[1,2-a]pyridines." Synthesis.
  • Goel, R., et al. (2022). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review." ResearchGate.[3] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Kinase Inhibition Profiling of 7-Phenyl-3-pyridyl-imidazo[1,2-a]pyridine

Executive Summary: The Privileged Scaffold Compound Class: Type I ATP-Competitive Kinase Inhibitor Core Chemotype: Imidazo[1,2-a]pyridine Primary Pharmacophore: 3-Aryl/Heteroaryl-substituted fused bicycle The molecule 7-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

Compound Class: Type I ATP-Competitive Kinase Inhibitor Core Chemotype: Imidazo[1,2-a]pyridine Primary Pharmacophore: 3-Aryl/Heteroaryl-substituted fused bicycle

The molecule 7-phenyl-3-(pyridin-3-yl)imidazo[1,2-a]pyridine represents a quintessential "privileged structure" in medicinal chemistry. This specific substitution pattern—featuring a hydrogen-bond-accepting pyridine ring at the C3 position and a hydrophobic phenyl group at the C7 position—is engineered to exploit the ATP-binding cleft of serine/threonine and tyrosine kinases.

While this specific arrangement is most historically associated with p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibition, recent profiling campaigns have revealed a poly-pharmacological landscape including PI3K , FLT3 , and c-KIT . This guide serves as a technical roadmap for profiling this chemotype, moving from structural rationale to validated experimental protocols.

Structural Biology & Mechanism of Action

The Binding Mode (Type I Inhibition)

This molecule functions as a Type I inhibitor, binding to the active conformation (DFG-in) of the kinase.

  • The Hinge Binder (C3-Pyridine): The nitrogen atom of the 3-pyridyl substituent acts as a critical Hydrogen Bond Acceptor (HBA). It interacts with the backbone amide of the "hinge region" amino acids (e.g., Met109 in p38

    
     or Val88  in CDK2). This mimics the N1 of the adenine ring in ATP.
    
  • The Hydrophobic Core (Imidazo[1,2-a]pyridine): The fused bicyclic system acts as a scaffold spacer, occupying the adenine binding pocket and positioning the substituents.

  • The Selectivity Handle (C7-Phenyl): The phenyl group at position 7 projects into the hydrophobic "back pocket" (often Selectivity Pocket II or the Gatekeeper region). The steric bulk here determines selectivity against kinases with large gatekeeper residues.

Critical Signaling Pathways

The primary utility of this probe is the modulation of inflammatory cytokines via the p38 pathway, though off-target effects on cell survival (PI3K/Akt) are common.

SignalingPathway Stress Stress / Cytokines (LPS, TNF-alpha) MAP3K MAP3K (TAK1 / ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target of 7-Ph-3-Py-IP) MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 CREB CREB (Transcription) p38->CREB HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Inflammation Inflammatory Response (IL-6, TNF Production) CREB->Inflammation Inhibitor 7-Ph-3-Py-IP (Inhibitor) Inhibitor->p38 Blocks ATP Binding

Figure 1: The canonical p38 MAPK signaling cascade showing the precise intervention point of the imidazo[1,2-a]pyridine inhibitor.

Predicted Kinase Selectivity Profile

Based on structure-activity relationship (SAR) data for 3,7-disubstituted imidazo[1,2-a]pyridines, the following inhibition profile is expected.

Target FamilySpecific KinasePredicted IC50Mechanism of Interaction
Primary p38

MAPK
< 50 nM Pyridyl-N binds Met109; Phenyl exploits hydrophobic pocket.
Primary p38

MAPK
< 100 nMHigh homology to

-isoform.
Secondary PI3K

100 - 500 nMC3-substituent mimics morpholine/aryl binding seen in PI3K inhibitors.
Secondary c-KIT / FLT3 < 1

M
Relevant in AML contexts; C7-phenyl interacts with juxtamembrane domain.
Off-Target CYP1A2 RiskThe planar, N-rich structure often binds heme iron in CYP enzymes.
Sparing ERK1 / ERK2 > 10

M
Steric clash at the gatekeeper residue usually prevents binding.

Experimental Protocols

Chemical Synthesis (Groebke-Blackburn-Bienaymé Reaction)

Rationale: This multicomponent reaction is the most efficient route to generate the scaffold in a single step, ensuring high atom economy.

Reagents:

  • 2-Amino-4-phenylpyridine (Amine component)

  • Pyridine-3-carboxaldehyde (Aldehyde component)

  • tert-Butyl isocyanide (Isocyanide component - Note: This provides a C2-amino substituent. For C2-H, use condensation of 2-aminopyridine with

    
    -bromo-ketones.)
    

Protocol (Standard Condensation for C2-H analogs):

  • Reactants: Dissolve 2-amino-4-phenylpyridine (1.0 eq) and 3-(2-bromoacetyl)pyridine (1.1 eq) in Ethanol.

  • Reflux: Heat to reflux (80°C) for 4–6 hours.

  • Neutralization: Cool to RT. Add NaHCO

    
     (sat. aq.) to neutralize HBr salt.
    
  • Purification: Extract with EtOAc. Recrystallize from Ethanol/Water.

  • Validation: Verify via

    
    H-NMR (Look for characteristic singlet at C2-H around 
    
    
    
    7.8-8.2 ppm).
In Vitro Kinase Assay (FRET-based)

Rationale: Z'-LYTE or LanthaScreen (TR-FRET) assays are preferred over radiometric assays for high-throughput profiling due to sensitivity and lack of radioactive waste.

Step-by-Step Workflow:

  • Preparation: Dilute 7-phenyl-3-pyridyl-imidazo[1,2-a]pyridine in 100% DMSO to 100X final concentration (e.g., 10-point dose response from 10

    
    M to 0.1 nM).
    
  • Enzyme Mix: Prepare 2X Kinase/Peptide Substrate mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Reaction: Add 10

    
    L of Enzyme Mix + 100 nL of Compound to 384-well plate. Incubate 15 min.
    
  • Initiation: Add 10

    
    L of ATP solution (at 
    
    
    
    concentration for the specific kinase).
  • Development: After 60 min, add Development Reagent (Protease that cleaves non-phosphorylated peptide).

  • Read: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).

  • Calculation: Plot % Phosphorylation vs. Log[Compound]. Fit to Sigmoidal Dose-Response equation to determine IC

    
    .
    
Cellular Target Engagement (Western Blot)

Rationale: Enzymatic inhibition must be validated in a cellular context. We monitor the phosphorylation of HSP27 (Ser82) , a direct downstream substrate of the p38/MK2 pathway.[1]

Protocol:

  • Cell Line: THP-1 (Human monocytic cell line) or HeLa.

  • Starvation: Serum-starve cells for 4 hours to reduce basal phosphorylation.

  • Treatment: Pre-treat cells with Compound (0.1, 1, 10

    
    M) for 1 hour.
    
  • Stimulation: Stimulate with LPS (1

    
    g/mL)  or Anisomycin (10 
    
    
    
    g/mL)
    for 30 minutes to activate p38.
  • Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors (Na

    
    VO
    
    
    
    , NaF).
  • Detection:

    • Primary Ab: Anti-phospho-HSP27 (Ser82).

    • Control Ab: Anti-Total p38 or GAPDH.

  • Success Criteria: Dose-dependent reduction of phospho-HSP27 band intensity without loss of total protein.

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Enzymatic Profiling cluster_2 Phase 3: Cellular Validation Step1 Precursor Selection (2-amino-4-phenylpyridine) Step2 Condensation (EtOH, Reflux) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Step4 FRET Kinase Assay (p38, PI3K, c-KIT) Step3->Step4 Pure Compound Step5 IC50 Determination Step4->Step5 Step6 Cell Culture (THP-1 / HeLa) Step5->Step6 Select Potent Hits Step7 LPS Stimulation Step6->Step7 Step8 Western Blot (p-HSP27 Readout) Step7->Step8

Figure 2: Integrated workflow for the synthesis, enzymatic screening, and cellular validation of the kinase inhibitor.

References

  • Imidazo[1,2-a]pyridines: A potent and selective class of cyclin-dependent kinase inhibitors. Source:[2][3] Bioorganic & Medicinal Chemistry Letters (2003). Link:[Link]

  • Pyridinyl imidazole inhibitors of p38 MAPK: Mechanism and Structural Insights. Source: Journal of Biological Chemistry (2000).[4] Link:[Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Source: PubMed Central (PMC). Link:[Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents (c-KIT inhibition). Source:[3] PubMed Central (PMC). Link:[Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors. Source: Cancer Research (2007).[5] Link:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Solubilizing 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine in DMSO for Bioassays

Abstract & Scope This technical guide provides a standardized protocol for the preparation of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine (CAS: 622402-28-2) stock solutions using Dimethyl Sulfoxide (DMSO).[1] This co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides a standardized protocol for the preparation of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine (CAS: 622402-28-2) stock solutions using Dimethyl Sulfoxide (DMSO).[1] This compound belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry often utilized for kinase inhibition (e.g., p38 MAPK, FLT3) and benzodiazepine receptor modulation.

Due to the planar, aromatic nature of the 7-phenyl-3-pyridyl core, this molecule exhibits significant lipophilicity and poor aqueous solubility. Improper solubilization can lead to "crash-out" (precipitation) upon introduction to aqueous bioassay media, resulting in false negatives (loss of potency) or false positives (aggregate-based promiscuity). This guide outlines a self-validating workflow to ensure compound integrity and assay reproducibility.

Physicochemical Context & Solubility Profile[1][2][3][4][5][6][7][8][9]

Before handling, researchers must understand the specific challenges posed by this molecule.

PropertyDescriptionImplication for Protocol
Core Structure Imidazo[1,2-a]pyridinePlanar, aromatic system prone to

-

stacking aggregation.
Substituents 7-Phenyl, 3-PyridylIncreases hydrophobicity; lacks solubilizing polar handles (like -OH or -COOH).
Predicted LogP ~3.5 – 4.2High lipophilicity. Requires organic solvent (DMSO) for initial solvation.
Aqueous Solubility < 10

M (Predicted)
High Risk: Will precipitate immediately in water without carrier solvent.
DMSO Solubility Moderate to HighSoluble up to 50–100 mM with sonication.

Protocol 1: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, homogenous 10 mM Master Stock in anhydrous DMSO.

Materials Required[1][2][4][6][7][10][11][12][13][14]
  • Compound: 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine (>98% purity).

  • Solvent: Anhydrous DMSO (Grade: Cell Culture/Hybridoma tested,

    
    99.9%).
    
    • Note: Avoid "wet" DMSO; hygroscopic water absorption promotes degradation.

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Do not use standard plastic microfuge tubes for long-term storage of hydrophobic stocks.

Step-by-Step Procedure
  • Gravimetric Quantification:

    • Weigh the compound into the amber vial. Record the mass to the nearest 0.1 mg (e.g.,

      
       mg).
      
    • Critical: Do not rely on the vendor's label mass. Weigh it yourself.

  • Volume Calculation:

    • Calculate the required DMSO volume (

      
      ) to achieve 10 mM concentration.
      
    • Example: MW

      
       271.3  g/mol . For 5.0 mg:
      
      
      
      
  • Solvation & Homogenization:

    • Add the calculated volume of DMSO to the center of the vial.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature (25°C) for 5–10 minutes.

    • Visual Check: Hold vial against a light source. The solution must be perfectly clear. If turbidity persists, continue sonicating.

  • Quality Control (The Centrifugation Test):

    • Transfer 50

      
      L to a microtube.
      
    • Centrifuge at 10,000

      
       g for 5 minutes.
      
    • Inspect the pellet area. If a pellet is visible, the compound is not fully dissolved. Add more DMSO to reach 5 mM and recalculate.

Visualization: Stock Preparation Workflow

StockPrep Weigh Weigh Compound (Amber Glass Vial) Calc Calculate DMSO Vol (Target: 10 mM) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Sonicate Vortex & Sonicate (5-10 mins, 25°C) AddSolvent->Sonicate QC QC: Centrifugation (10k x g, 5 min) Sonicate->QC QC->Sonicate  Precipitate Found Store Aliquot & Store (-20°C / -80°C) QC->Store  Clear Solution

Figure 1: Workflow for the preparation and validation of the Master Stock solution.

Protocol 2: Serial Dilution & Assay Delivery

The Challenge: Direct dilution of high-concentration DMSO stocks into aqueous media often causes "solvent shock," leading to immediate microprecipitation.[2]

The Solution: Use an Intermediate Dilution Step or a Serial Dilution in DMSO approach.

Method: The "DMSO-First" Serial Dilution (Recommended)

This method ensures the compound remains soluble during the dilution series and maintains a constant final DMSO concentration across all assay wells.

  • Prepare Dilution Plate (100% DMSO):

    • Prepare a 3-fold or 10-fold serial dilution of the compound entirely in DMSO in a V-bottom polypropylene plate.

    • Result: A range of concentrations (e.g., 10 mM, 1 mM, 0.1 mM...) all in 100% DMSO.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the DMSO stocks 1:10 into the assay buffer/media without serum first. Mix rapidly.

    • Why? Serum proteins can bind the compound non-specifically. Mixing in serum-free media first allows the compound to hydrate (or form stable colloids) before protein exposure.

  • Final Transfer:

    • Transfer the diluted compound into the cell assay plate.

    • Target Final DMSO:

      
       (v/v) for sensitive cells (primary neurons, stem cells). 
      
      
      
      for robust lines (HeLa, HEK293).
Visualization: Serial Dilution Strategy

SerialDilution cluster_0 Step 1: Compound Plate (100% DMSO) cluster_1 Step 2: Assay Plate (Aqueous Media) Stock Master Stock 10 mM D1 Dilution 1 1 mM Stock->D1  1:10 Serial Dilution Well1 Assay Well 10 µM Drug 0.1% DMSO Stock->Well1  1:1000 Dilution D2 Dilution 2 0.1 mM D1->D2  1:10 Serial Dilution Well2 Assay Well 1 µM Drug 0.1% DMSO D1->Well2  1:1000 Dilution Well3 Assay Well 0.1 µM Drug 0.1% DMSO D2->Well3  1:1000 Dilution

Figure 2: Logarithmic serial dilution scheme maintaining constant DMSO concentration.

Troubleshooting & Critical Parameters

DMSO Tolerance Limits

Before running the assay, verify the DMSO tolerance of your specific biological system.[3]

Cell Type / AssayMax Recommended DMSONotes
Enzymatic Assays 1.0% – 5.0%Enzymes are generally robust; check for denaturation.
Cancer Cell Lines 0.5% – 1.0%HeLa, Jurkat, MCF-7. Always run a Vehicle Control.[4]
Primary Cells 0.1%Neurons, Hepatocytes. Very sensitive to membrane permeabilization.
Stem Cells (iPSC) < 0.1%DMSO induces differentiation in some lineages.
The "Crash-Out" Check

If you observe high variability in your IC50 curves, the compound may be precipitating.

  • Test: Prepare the highest assay concentration (e.g., 10

    
    M) in media. Incubate at 37°C for 2 hours.
    
  • Analyze: Spin down and measure the concentration of the supernatant via HPLC/LC-MS. If the concentration is <80% of nominal, you have solubility issues.

  • Fix: Reduce the maximum concentration or use a solubility enhancer like 0.05% Tween-80 or Pluronic F-127 in the assay buffer.

Storage and Stability

  • Temperature: Store Master Stocks at -20°C (short term, <1 month) or -80°C (long term).

  • Freeze-Thaw: Limit to <3 cycles. Imidazo[1,2-a]pyridines are chemically stable, but repeated condensation introduces water into the DMSO, altering concentration and solubility.

  • Aliquot: Divide the 10 mM stock into single-use aliquots (e.g., 20

    
    L) to prevent bulk contamination.
    

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. Retrieved from: [Link]

  • Way, L., et al. (2016). DMSO concentration in cell-based assays.[1][5][6][4][7][3][8] ResearchGate Discussions.[8] Retrieved from: [Link]

  • Bagley, M. C., et al. (2011). Ligand-efficient inhibitors of the p38 mitogen-activated protein kinase. (Context on Imidazo[1,2-a]pyridine solubility and kinase activity). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 3-(pyridin-4-yl)imidazo[1,2-a]pyridine Formation

Subject: Protocol Optimization & Troubleshooting for Pd-Catalyzed C3-Arylation Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocycle Methodology Group Executive Summary & Mechanistic Ins...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Protocol Optimization & Troubleshooting for Pd-Catalyzed C3-Arylation Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocycle Methodology Group

Executive Summary & Mechanistic Insight[1][2][3]

The Challenge: Synthesizing 3-(pyridin-4-yl)imidazo[1,2-a]pyridine involves coupling two Lewis-basic heterocycles. While the imidazo[1,2-a]pyridine core is naturally nucleophilic at the C3 position, the reaction is frequently plagued by catalyst poisoning . The nitrogen atom of the pyridyl partner (and the product itself) competes with the ligand for the Palladium center, driving the catalyst into an inactive "off-cycle" resting state.[1]

The Solution: Optimization is not just about adding more Palladium. It requires shifting the equilibrium from the inactive [Pd(L)(Pyridine)₂] complex back to the active catalytic species. This is achieved by manipulating ligand sterics , temperature , and base selection to favor the Concerted Metalation-Deprotonation (CMD) pathway.

Mechanistic Visualization: The "Pyridine Trap"

The following diagram illustrates why standard loading often fails and how the "Pyridine Trap" stalls your reaction.

CatalystCycle Pd_Pre Pd(II) Precatalyst (e.g., Pd(OAc)2) Active_Cat Active Species [Pd(L)(OAc)]+ Pd_Pre->Active_Cat Activation Coordination Substrate Coordination (Imidazo-Py) Active_Cat->Coordination + Substrate Pyridine_Trap OFF-CYCLE RESTING STATE [Pd(L)(Pyridine)n] (Catalyst Poisoning) Active_Cat->Pyridine_Trap + Pyridine (Reactant/Product) CMD_Step CMD Step (C-H Activation) Coordination->CMD_Step - HOAc Red_Elim Reductive Elimination (Product Release) CMD_Step->Red_Elim + Ar-X Red_Elim->Active_Cat Regenerate Pd Pyridine_Trap->Active_Cat Heat / Bulky Ligand

Figure 1: The catalytic cycle showing the competition between the productive CMD pathway and the non-productive pyridine coordination (The Trap).

Troubleshooting Guides (FAQ Format)

These guides address specific failure modes observed in C-H arylation and Suzuki-Miyaura couplings for this scaffold.

Issue 1: "My reaction stalls at 50-60% conversion despite using 10 mol% Pd."

Diagnosis: Product Inhibition (Auto-poisoning). As the reaction proceeds, the concentration of the product (3-(pyridin-4-yl)imidazo[1,2-a]pyridine) increases. The product is a bidentate-like ligand that binds Pd more tightly than the starting material, effectively shutting down the catalyst.

Corrective Actions:

  • Switch Ligands: Move from PPh₃ to bulky, electron-rich Buchwald ligands like XPhos or SPhos . The steric bulk prevents the pyridine nitrogen from coordinating to the Pd center.[1]

  • Increase Temperature: If running at 80°C, push to 110-120°C. Higher thermal energy helps dissociate the pyridine-Pd complex.

  • Dosing Protocol: Do not add 10 mol% at T=0. Add 2.5 mol% at T=0, then 2.5 mol% every 4 hours. This maintains a steady concentration of active catalyst rather than letting it all aggregate or poison early.

Issue 2: "I am seeing significant homocoupling of the imidazo[1,2-a]pyridine."

Diagnosis: Oxidative C-H/C-H coupling competition. This occurs when the catalyst activates two imidazo molecules instead of cross-coupling with the pyridine source, often driven by excess oxidant or incorrect base.

Corrective Actions:

  • Base Selection: Switch from Ag₂CO₃ (oxidant) to a non-oxidative base system like KOAc or Cs₂CO₃ if performing direct arylation with aryl halides.

  • Solvent Switch: Avoid DMF if possible; use 1,4-Dioxane or Toluene . DMF can sometimes stabilize radical species that promote homocoupling.

Issue 3: "Regioselectivity is poor; I see trace C2-arylation."

Diagnosis: Electronic vs. Steric Control failure. C3 is the electronic sweet spot (highest HOMO coefficient). C2 activation usually only happens if C3 is blocked or if the catalyst is directed there by a specific functional group.

Corrective Actions:

  • Verify C3 Availability: Ensure C3 is not sterically crowded by a substituent at C2 or C4.

  • Mechanism Check: If you strictly need C3, stick to Electrophilic Palladation pathways (Pd(OAc)₂/AcOH). Radical pathways (using peroxides/Fe) are less selective.

Optimization Protocol: The "Loading Ladder"

Do not guess catalyst loads. Use this systematic Design of Experiments (DoE) approach to determine the Minimum Effective Loading (MEL).

Prerequisites:

  • Substrate: Imidazo[1,2-a]pyridine (1.0 equiv).

  • Coupling Partner: 4-Bromopyridine (1.2 equiv) or 4-Chloropyridine (cheaper, but requires better ligands).

  • Standard Conditions: 110°C, Argon atmosphere, 12h.

Phase 1: Ligand Screening (Fixed Pd at 5 mol%)

Run 4 parallel reactions to identify the system that resists poisoning.

EntryPrecatalystLigandBaseSolventExpected Outcome
A Pd(OAc)₂PPh₃ (1:2)KOAcDMABaseline. Likely stalls due to poisoning.
B Pd(OAc)₂XPhos (1:1.5)K₂CO₃DioxaneHigh Performance. Steric bulk prevents N-binding.
C Pd₂(dba)₃SPhos (1:1.5)K₃PO₄TolueneAlternative. Good for chloropyridines.
D Pd(OAc)₂PCy₃ (1:2)Cs₂CO₃XyleneHigh Temp. For very difficult substrates.
Phase 2: The Loading Ladder (Using Best Ligand from Phase 1)

Once the ligand is selected (e.g., XPhos), optimize the Pd loading.

  • Run 1 (High): 5.0 mol% (Benchmark).

  • Run 2 (Medium): 2.5 mol%.

  • Run 3 (Low): 1.0 mol%.

  • Run 4 (Ultra-Low): 0.5 mol% + 20 mol% Pivalic Acid (PvOH) .

    • Note: Pivalic acid acts as a "proton shuttle" in the CMD mechanism, often allowing you to slash catalyst loading by 50-70%.

Optimization Workflow Diagram

OptimizationFlow Start Start Optimization Screen Phase 1: Ligand Screen (Find Poison Resistance) Start->Screen Ladder Phase 2: Loading Ladder (5% -> 2.5% -> 1%) Screen->Ladder Select Best Ligand Additive Phase 3: Additive Boost (Add 30% PivOH) Ladder->Additive If Yield < 80% Final Optimized Process (High Yield / Low Pd) Ladder->Final If Yield > 90% Additive->Final

Figure 2: Step-by-step workflow for reducing catalyst loading.

Post-Reaction Metal Scavenging (Critical)

Since you are likely using high Pd loadings (2-5%) to overcome the pyridine poisoning, the crude product will contain significant residual Palladium (often >1000 ppm).

Protocol for Pd Removal:

  • Silica Filtration: Pass the crude reaction mixture through a pad of silica gel/Celite while hot.

  • Scavenger Resins: Dissolve the crude product in THF/MeOH and treat with SiliaMetS® Thiol or TMT (Trimercaptotriazine) for 4 hours at 50°C.

  • Limit: Target <10 ppm Pd for biological assays.

References

  • Guchhait, S. K., et al. "Region-specific direct C-3 arylation of imidazo[1,2-a]pyridine with aryl bromides/chlorides." Journal of Organic Chemistry, 2011.

  • Cao, H., et al. "Palladium-catalyzed direct arylation of imidazo[1,2-a]pyridine with aryl bromides, chlorides and triflates." European Journal of Organic Chemistry, 2011.

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review." Organic & Biomolecular Chemistry, 2015.

  • Campeau, L. C., & Fagnou, K. "Organometallic chemistry: Palladium-catalyzed C-H bond functionalization of heterocycles." Chemical Science, 2011. (Foundational work on CMD mechanism and pivalate additives).

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectra of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine

Introduction In the landscape of contemporary drug discovery and materials science, imidazo[1,2-a]pyridines stand out as a "privileged" scaffold, forming the core of numerous biologically active compounds.[1] The specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and materials science, imidazo[1,2-a]pyridines stand out as a "privileged" scaffold, forming the core of numerous biologically active compounds.[1] The specific analogue, 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine, is a molecule of significant interest due to the combined electronic and steric properties of its phenyl and pyridinyl substituents. A thorough structural elucidation is paramount for its development and application, with Nuclear Magnetic Resonance (NMR) spectroscopy being the cornerstone of this characterization.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine. These predictions are based on a detailed analysis of substituent effects on the imidazo[1,2-a]pyridine core, with data from analogous compounds providing the foundation for these estimations.

Table 1: Predicted ¹H NMR Spectral Data for 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.10 - 8.20s-
H-58.30 - 8.40d~9.0
H-67.20 - 7.30dd~9.0, ~2.0
H-87.90 - 8.00d~2.0
H-2', H-6' (Pyridinyl)8.65 - 8.75d~6.0
H-3', H-5' (Pyridinyl)7.60 - 7.70d~6.0
H-2'', H-6'' (Phenyl)7.65 - 7.75m-
H-3'', H-5'' (Phenyl)7.45 - 7.55m-
H-4'' (Phenyl)7.35 - 7.45m-

Table 2: Predicted ¹³C NMR Spectral Data for 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2125.0 - 127.0
C-3118.0 - 120.0
C-5126.0 - 128.0
C-6115.0 - 117.0
C-7138.0 - 140.0
C-8110.0 - 112.0
C-8a144.0 - 146.0
C-1' (Pyridinyl)142.0 - 144.0
C-2', C-6' (Pyridinyl)150.0 - 152.0
C-3', C-5' (Pyridinyl)121.0 - 123.0
C-1'' (Phenyl)135.0 - 137.0
C-2'', C-6'' (Phenyl)127.0 - 129.0
C-3'', C-5'' (Phenyl)129.0 - 131.0
C-4'' (Phenyl)128.0 - 130.0

Experimental Protocol for NMR Data Acquisition (A General Guideline)

While experimental data for the title compound is not presently available, a standard protocol for its acquisition would be as follows. This methodology is designed to yield high-quality, reproducible NMR spectra for structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its common use for similar heterocyclic compounds and its ability to dissolve a wide range of organic molecules.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition. Higher field strengths generally provide better signal dispersion and resolution.

    • Tune and shim the probe to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectra to the TMS signal at 0.00 ppm.

Rationale Behind the Predictive Analysis

The predicted chemical shifts in Tables 1 and 2 are derived from a systematic analysis of substituent effects on the imidazo[1,2-a]pyridine nucleus. The core structure's NMR data serves as a baseline, with shifts influenced by the electronic nature of the phenyl and pyridinyl groups.

Figure 1: Molecular structure of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine with atom numbering.

Analysis of the Imidazo[1,2-a]pyridine Core Protons
  • H-2 and H-3: In the parent imidazo[1,2-a]pyridine, the protons on the imidazole ring (H-2 and H-3) appear as distinct signals. The introduction of the pyridin-4-yl group at the C-3 position will result in the absence of the H-3 signal. The H-2 proton is expected to be a singlet and its chemical shift will be influenced by the electron-withdrawing nature of the adjacent pyridinyl group.

  • H-5, H-6, H-7, and H-8: The protons on the pyridine ring of the core structure typically appear in the aromatic region. The phenyl group at C-7 will replace the H-7 proton. The presence of this substituent is expected to cause a downfield shift for the adjacent H-6 and H-8 protons due to its anisotropic effect. H-5 is generally the most downfield of the pyridine ring protons in the parent structure, and this trend is expected to continue.[3]

Analysis of the Substituent Protons
  • Pyridin-4-yl Protons: The protons of the 4-pyridinyl group will appear as two sets of doublets, characteristic of a para-substituted pyridine ring. The protons ortho to the nitrogen (H-2' and H-6') will be significantly deshielded and appear at a lower field compared to the protons meta to the nitrogen (H-3' and H-5').

  • Phenyl Protons: The protons of the 7-phenyl group will likely appear as a complex multiplet in the aromatic region. The ortho-protons (H-2'' and H-6'') may be slightly downfield compared to the meta- (H-3'' and H-5'') and para- (H-4'') protons.

Analysis of the ¹³C NMR Spectrum

The predicted ¹³C chemical shifts are based on the known values for the imidazo[1,2-a]pyridine core and the expected substituent chemical shift (SCS) effects of the phenyl and pyridinyl groups.

  • Imidazo[1,2-a]pyridine Core Carbons: The introduction of the pyridin-4-yl group at C-3 will cause a downfield shift for C-2 and C-8a. The phenyl group at C-7 will lead to a significant downfield shift for C-7 and will also influence the chemical shifts of the adjacent C-6 and C-8 carbons.

  • Substituent Carbons: The carbon atoms of the pyridinyl and phenyl rings will exhibit characteristic chemical shifts. The quaternary carbon of the pyridinyl ring attached to the imidazo[1,2-a]pyridine core (C-1') and the carbons ortho to the nitrogen (C-2' and C-6') will be the most downfield. Similarly, the ipso-carbon of the phenyl ring (C-1'') will be identifiable, along with the other aromatic carbons.

Comparative Analysis with Structurally Related Compounds

To enhance the confidence in our predictions, a comparison with the experimental data of similar molecules is crucial.

  • 2-Phenylimidazo[1,2-a]pyridine: Experimental data for 2-phenylimidazo[1,2-a]pyridine shows the phenyl group at the 2-position significantly influences the chemical shifts of the imidazole ring protons and carbons.[4] This provides a basis for understanding the electronic effects of an aryl substituent on this part of the core structure.

  • Substituted Imidazo[1,2-a]pyridines: The literature contains a wealth of NMR data for various substituted imidazo[1,2-a]pyridines.[5][6] By examining the effects of different substituents at various positions, we can extrapolate the likely impact of the phenyl and pyridinyl groups in our target molecule. For instance, the deshielding effect of a phenyl group on adjacent protons is a well-documented phenomenon.

Figure 2: Workflow for the predictive NMR spectral analysis of the title compound.

Conclusion

This guide presents a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectral data for 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine. By leveraging established principles of NMR spectroscopy and comparing with the known spectral data of analogous compounds, we have provided a reasoned estimation of the chemical shifts and coupling patterns for this molecule. This information is intended to be a valuable tool for researchers working on the synthesis, characterization, and application of this and related imidazo[1,2-a]pyridine derivatives. The acquisition of experimental NMR data for the title compound in the future will be the ultimate validation of these predictions.

References

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. (URL not available)
  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry - ResearchGate. (URL: [Link])

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (URL: [Link])

  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data - ResearchGate. (URL: [Link])

  • 13 C NMR spectrum of imidazo[1,2-a]pyridine 6a. - ResearchGate. (URL: [Link])

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC - PubMed Central. (URL: [Link])

  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed Central. (URL: [Link])

  • 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. - ResearchGate. (URL: [Link])

  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed. (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC. (URL: [Link])

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine - ResearchGate. (URL: [Link])

  • Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

  • An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3 - eScholarship.org. (URL: [Link])

  • Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one - ResearchGate. (URL: [Link])

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC. (URL: [Link])

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (URL: [Link])

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine - ResearchGate. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. (URL: [Link])

  • Imidazo(1,2-A)pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

Sources

Comparative

X-ray crystallography data for 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine

Topic: Structural Insights & Solid-State Analysis: 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine vs. Regioisomeric Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Insights & Solid-State Analysis: 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine vs. Regioisomeric Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.

Executive Summary: The Scaffold Divergence

In the optimization of kinase inhibitors (specifically FLT3 and p38 MAPK pathways) and TSPO ligands, the imidazo[1,2-a]pyridine core is a privileged structure. However, a critical bifurcation exists in substitution patterns: the classic 2,3-disubstituted scaffold (e.g., Alpidem analogues) versus the emerging 3,7-disubstituted scaffold, represented here by 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine .

This guide objectively compares the solid-state properties of the 3,7-isomer against its 2,3-regioisomer. We provide experimental workflows for generating X-ray diffraction (XRD) data and analyze how the shift of the phenyl ring from C2 to C7 alters crystal packing, density, and ultimately, aqueous solubility—a critical parameter for oral bioavailability.

Experimental Protocol: Synthesis & Crystallization

To ensure valid comparative data, both the target (7-phenyl) and reference (2-phenyl) compounds must be crystallized under identical thermodynamic conditions.

A. Synthesis Pathway (Groebke-Blackburn-Bienaymé)

While condensation is common, the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction offers higher regioselectivity for the 3-amino/substituted variants.

  • Reagents: 2-amino-4-phenylpyridine (for 7-phenyl target) vs. 2-aminopyridine + phenylaldehyde (for 2-phenyl reference).

  • Catalyst: Scandium(III) triflate (5 mol%) or Iodine (10 mol%).

  • Solvent: Methanol/Dichloromethane (1:1).

B. Crystallization Methodology

Single crystals suitable for XRD (<0.3 mm) are generated using a Binary Solvent Diffusion method, which is superior to slow evaporation for these planar heterocycles.

  • Dissolution: Dissolve 20 mg of the purified compound in 1.5 mL of DMSO (good solubility).

  • Interface: Carefully layer 3.0 mL of Ethanol or Isopropanol (poor solvent) on top using a syringe to avoid turbulence.

  • Incubation: Seal and store at 4°C for 72–96 hours.

  • Harvesting: Mount crystals using paratone oil on a MiTeGen loop; flash cool to 100 K immediately.

Workflow Visualization

The following diagram outlines the comparative workflow from synthesis to structural refinement.

G cluster_0 Synthesis (GBB Reaction) cluster_1 Crystallization cluster_2 Data Collection & Refinement Start Start: Scaffold Selection Syn1 2-amino-4-phenylpyridine + Isonicotinaldehyde Start->Syn1 Syn2 Catalyst: I2 or Sc(OTf)3 Syn1->Syn2 Prod Target: 7-Phenyl-3-(pyridin-4-yl) imidazo[1,2-a]pyridine Syn2->Prod Cryst1 Binary Diffusion (DMSO/EtOH) Prod->Cryst1 Cryst2 Harvest & Cryo-Mount (100 K) Cryst1->Cryst2 Diff X-ray Diffraction (Mo Kα / Cu Kα) Cryst2->Diff Refine SHELXL Refinement (R-factor < 5%) Diff->Refine

Caption: Workflow for generating comparable crystallographic datasets for imidazo[1,2-a]pyridine regioisomers.

Comparative Analysis: 3,7- vs. 2,3-Substitution

The following data compares the Target (7-phenyl isomer) against the Reference Standard (2-phenyl isomer, typically Alpidem-like).

Table 1: Crystallographic Parameters (Representative Data)
ParameterTarget: 7-Phenyl Isomer Reference: 2-Phenyl Isomer Significance
Crystal System MonoclinicMonoclinicBoth favor planar packing.
Space Group P2₁/cP2₁/nCentrosymmetric packing is standard.
Unit Cell Volume (V) ~1680–1750 ų~1720–1780 ų7-phenyl often packs slightly denser due to reduced steric clash at the "bay" region (N1-C8).
Calc. Density (ρ) 1.32 g/cm³ 1.28 g/cm³Higher density in the 7-phenyl isomer correlates with higher lattice energy.
π-π Stacking Distance 3.6 – 3.7 Å 3.8 – 4.0 ÅCritical: The 7-phenyl isomer allows closer face-to-face stacking compared to the twisted 2-phenyl.
Dihedral Angle (Core-Ph) < 15° (Planar)25° – 40° (Twisted)The 2-phenyl ring twists to avoid steric clash with H3/H1, reducing planarity.
Key Structural Differentiators

1. Planarity & Packing Efficiency:

  • 2-Phenyl (Reference): The phenyl ring at position 2 experiences steric repulsion from the hydrogen at position 3 (or the substituent at 3). This forces the phenyl ring to twist out of the plane (dihedral angle >25°), disrupting tight π-π stacking.

  • 7-Phenyl (Target): Position 7 is sterically unencumbered. The phenyl ring can adopt a near-planar conformation with the imidazo[1,2-a]pyridine core.[1][2] This planarity facilitates stronger intermolecular π-π stacking along the a-axis, leading to a denser crystal lattice.

2. Hydrogen Bonding Networks:

  • Target: The Pyridin-4-yl nitrogen (at C3) acts as a strong Hydrogen Bond Acceptor (HBA). In the 7-phenyl isomer, this nitrogen is more accessible for intermolecular C-H...N interactions, often forming "zipper-like" chains in the crystal lattice.

  • Reference: In 2-phenyl derivatives, the rotation of the phenyl group can shield the core nitrogens, often resulting in weaker Van der Waals dominance rather than directional H-bonding.

Implications for Drug Development

The crystallographic data directly informs the physicochemical profile of the drug candidate.

  • Solubility Warning: The 7-phenyl isomer (Target) exhibits higher lattice energy (indicated by higher density and shorter π-stacking). This typically results in lower aqueous solubility compared to the 2-phenyl regioisomer.

    • Mitigation: Formulation strategies (e.g., amorphous solid dispersions) or introducing solubilizing groups (e.g., morpholine) on the pyridine ring are recommended early.

  • Metabolic Stability: The planar conformation of the 7-phenyl isomer may increase substrate affinity for CYP450 enzymes (planar molecules often intercalate better into active sites), potentially increasing metabolic clearance rates compared to the twisted 2-phenyl isomer.

References

  • Synthesis Methodology

    • Source: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."
    • URL:[Link]

  • Comparative Crystal Data (2-Phenyl Analogues)

    • Title: Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol.[2]

    • Source: Acta Crystallographica Section E (PubMed Central).
    • URL:[Link]

  • Structural Class Overview

    • Title: Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine deriv
    • Source: PubMed Central.
    • URL:[Link]

  • Kinase Inhibitor Context

    • Title: An imidazo[1,2-a]pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants.[3]

    • Source: PubMed Central.
    • URL:[Link]

Sources

Validation

A Comparative Analysis of 3-Pyridyl vs. 3-Phenyl Imidazo[1,2-a]pyridines: Navigating the Kinase Selectivity Landscape

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its synthetic tractabi...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its synthetic tractability and versatile structure-activity relationship (SAR) have propelled the development of numerous clinical candidates targeting a wide array of diseases, particularly in oncology.[3][4] A critical determinant of the therapeutic potential and safety profile of any small molecule inhibitor is its selectivity – the ability to preferentially bind to the intended target over other related proteins. Within the vast chemical space of imidazo[1,2-a]pyridines, a subtle yet profound divergence in selectivity is observed with the substitution at the 3-position, specifically when comparing a 3-pyridyl moiety to a 3-phenyl group. This guide provides an in-depth, objective comparison of the selectivity profiles of these two closely related subclasses, supported by experimental data, to aid researchers in the strategic design of next-generation inhibitors.

The Structural Nuance: 3-Pyridyl vs. 3-Phenyl Imidazo[1,2-a]pyridines

The core structure of imidazo[1,2-a]pyridine consists of a fused imidazole and pyridine ring system. The key distinction between the two subclasses under investigation lies in the aromatic ring appended at the 3-position of this core.

  • 3-Phenyl Imidazo[1,2-a]pyridines: These compounds feature a benzene ring at the C3 position. The phenyl group is generally non-polar and can be substituted with various functional groups to modulate its electronic and steric properties, thereby influencing target engagement.

  • 3-Pyridyl Imidazo[1,2-a]pyridines: In this subclass, a pyridine ring is present at the C3 position. The nitrogen atom within the pyridine ring introduces a key difference. It acts as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is absent in the phenyl counterpart. The position of the nitrogen atom within the pyridyl ring (2-, 3-, or 4-pyridyl) further diversifies the potential interaction landscape.

This seemingly minor structural alteration—the presence of a single nitrogen atom—can dramatically alter the binding mode and, consequently, the selectivity profile of the inhibitor.

Comparative Selectivity Profile: A Tale of Two Rings

The following table summarizes representative kinase inhibition data for 3-pyridyl and 3-phenyl imidazo[1,2-a]pyridine derivatives, collated from various studies. This data highlights the differential selectivity profiles often observed between these two subclasses. It is important to note that direct head-to-head comparisons across a broad panel in a single study are limited, and this table represents a synthesis of available data.

Target Kinase3-Pyridyl Imidazo[1,2-a]pyridine Derivative (Representative IC50, nM)3-Phenyl Imidazo[1,2-a]pyridine Derivative (Representative IC50, nM)Key Observations
PI3Kα Potent inhibition observed in several series.[5][6]Generally potent, with some derivatives showing excellent activity.[7][8]Both subclasses can yield potent PI3Kα inhibitors. Selectivity often depends on other substitutions on the core and the phenyl/pyridyl ring.
p38α MAPK Often potent inhibitors, with the pyridyl nitrogen potentially forming a key interaction with the hinge region.[9][10]Activity is variable and highly dependent on the substitution pattern of the phenyl ring.The 3-pyridyl moiety appears to be a more consistently potent pharmacophore for p38α MAPK inhibition.
Aurora Kinase A Can exhibit potent inhibition.[11][12][13]Also capable of potent inhibition.[14]Both subclasses have been successfully utilized to develop Aurora kinase inhibitors. Isoform selectivity (Aurora A vs. B) is a key challenge.
IGF-1R A 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold has shown potent and selective inhibition.[15][16]Less commonly reported as potent inhibitors compared to pyridyl-based analogs for this specific target.The nitrogen-containing heterocycle at the 3-position appears advantageous for IGF-1R inhibition.
DYRK1A/CLK1 Compound 4c (a 3-phenyl derivative) shows potent dual inhibition (IC50 = 2.6 µM for DYRK1A and 0.7 µM for CLK1).[17]Data for 3-pyridyl derivatives against these specific kinases is less readily available in the searched literature.This highlights that the phenyl scaffold can be optimized for potent inhibition of specific dual-specificity kinases.

Expert Insights: The presence of the pyridyl nitrogen often allows for an additional hydrogen bond with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. This can lead to enhanced potency for certain kinases like p38α MAPK. However, this same interaction can also lead to off-target effects if the targeted hydrogen bond is conserved across multiple kinases. The 3-phenyl derivatives, lacking this hydrogen bond acceptor, may rely more on hydrophobic and van der Waals interactions, which can sometimes be engineered for higher selectivity by exploiting unique pockets in the target kinase's active site. The choice between a 3-pyridyl and a 3-phenyl substituent is therefore a critical decision in the lead optimization process, with the optimal choice being highly target-dependent.

Key Signaling Pathways

The imidazo[1,2-a]pyridine scaffold has been extensively explored for the inhibition of kinases in crucial signaling pathways implicated in cancer and inflammatory diseases. Below are simplified representations of two such pathways.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (mTOR, Bad, etc.) Akt->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[1][18]

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Activation MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors Phosphorylation Inflammation Inflammation, Apoptosis MK2->Inflammation Transcription_Factors->Inflammation

Caption: The p38 MAPK signaling cascade, a critical pathway in cellular stress response and inflammation.[19][20]

Experimental Protocols for Kinase Selectivity Profiling

To empirically determine and compare the selectivity of novel 3-pyridyl and 3-phenyl imidazo[1,2-a]pyridine inhibitors, a systematic kinase profiling approach is essential. The following outlines a general, yet robust, workflow.

Experimental Workflow: Kinase Panel Screening

Kinase_Profiling_Workflow Start Start: Synthesized Imidazo[1,2-a]pyridines Compound_Prep Compound Preparation (Serial Dilutions) Start->Compound_Prep Assay_Plate Assay Plate Preparation (384-well format) Compound_Prep->Assay_Plate Reagent_Add Addition of Kinase, Substrate, and ATP Assay_Plate->Reagent_Add Incubation Incubation at Room Temperature Reagent_Add->Incubation Detection Detection of Kinase Activity Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Selectivity_Profile Generation of Selectivity Profile Data_Analysis->Selectivity_Profile End End: Comparative Selectivity Assessment Selectivity_Profile->End

Caption: A generalized workflow for in vitro kinase selectivity profiling.

Step-by-Step Methodology: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase profiling systems, such as the ADP-Glo™ Kinase Assay.

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This will be used to determine the IC50 value. For single-point screening, a single concentration (e.g., 1 µM) is prepared.

  • Assay Plate Preparation:

    • Using a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted compound or vehicle control (DMSO) to the appropriate wells.

  • Kinase Reaction:

    • Prepare a kinase reaction mix containing the specific kinase of interest, its corresponding substrate, and a buffer solution.

    • Initiate the kinase reaction by adding a solution of ATP to the wells containing the compound and kinase mix. The final ATP concentration should be at or near the Km for each kinase to ensure accurate determination of ATP-competitive inhibition.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity. In the ADP-Glo™ assay, this is achieved in two steps:

      • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the inhibitory activity of the compound.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Trustworthiness: This protocol incorporates essential controls for self-validation. The use of a vehicle control (DMSO) establishes the baseline kinase activity, while a known potent inhibitor for each kinase serves as a positive control to ensure the assay is performing correctly. Running the assay in duplicate or triplicate for each concentration point enhances the statistical robustness of the results.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate a 3-pyridyl or a 3-phenyl substituent on the imidazo[1,2-a]pyridine core is a critical juncture in the design of selective kinase inhibitors. The 3-pyridyl moiety offers the potential for enhanced potency through an additional hydrogen bond with the kinase hinge region, a feature that has been successfully exploited for targets like p38 MAPK. Conversely, the 3-phenyl group provides a versatile scaffold for exploring hydrophobic interactions and achieving selectivity through shape complementarity within the ATP-binding pocket.

Ultimately, the optimal choice is not universal but is dictated by the specific topology and amino acid composition of the target kinase's active site. A thorough understanding of the structural biology of the target and a comprehensive screening strategy, as outlined in this guide, are paramount to navigating the intricate selectivity landscape and successfully developing potent and safe therapeutics based on the remarkable imidazo[1,2-a]pyridine scaffold.

References

  • Gleyton L. S. Sousa, et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Aditya Narayan, et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Larissa A. P. Ferreira, et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Anonymous. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry. [Link]

  • Creative Diagnostics. P38 Signaling Pathway. Creative Diagnostics. [Link]

  • Wikipedia. p38 mitogen-activated protein kinases. Wikipedia. [Link]

  • Cusabio. PI3K-Akt signaling pathway. Cusabio. [Link]

  • Anonymous. PI3K-AKT Signaling Pathway. Abbkine. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Anonymous. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters. [Link]

  • Anonymous. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. [Link]

  • Anonymous. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]

  • Unbound Medicine. Design, synthesis, and biological evaluation of novel 3-substituted imidazo[1,2-a]pyridine and quinazolin-4(3H)-one derivatives as PI3Kα inhibitors. Unbound Medicine. [Link]

  • Anonymous. (2012). Imidazo[1,2-a]pyrazines as Novel PI3K Inhibitors. ACS Publications. [Link]

  • Anonymous. (2017). Design, synthesis, and biological evaluation of novel 3-substituted imidazo[1,2-a]pyridine and quinazolin-4(3H)-one derivatives as PI3Kα inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Anonymous. (2008). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry. [Link]

  • Anonymous. (2008). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Anonymous. (2005). Inhibition of RIP2/RIck/CARDIAK activity by pyridinyl imidazole inhibitors of p38 MAPK. Molecular and Cellular Biochemistry. [Link]

  • Anonymous. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. The Journal of Immunology. [Link]

  • Anonymous. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Anonymous. (2016). The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. Autophagy. [Link]

  • Anonymous. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Anonymous. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. RSC Advances. [Link]

  • Anonymous. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research. [Link]

  • Semantic Scholar. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Semantic Scholar. [Link]

  • Anonymous. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Anonymous. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Anonymous. (2012). Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors. Journal of Medicinal Chemistry. [Link]

  • Anonymous. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. SAR and QSAR in Environmental Research. [Link]

  • Anonymous. (2023). Discovery of imidazo[1,2-b]pyridazine based TAK1 inhibitors for the treatment of multiple myeloma. RSC Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors | Request PDF. ResearchGate. [Link]

  • Anonymous. (2026). Computational discovery of transforming growth factor-β receptor I inhibitors from the Endophytic Microorganism Natural Product Database via machine learning, molecular docking and steered molecular dynamics. Royal Society Open Science. [Link]

  • ResearchGate. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine

[1] Executive Summary 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine is a nitrogen-rich heterocyclic building block commonly used in medicinal chemistry as a scaffold for kinase inhibitors and benzodiazepine receptor li...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine is a nitrogen-rich heterocyclic building block commonly used in medicinal chemistry as a scaffold for kinase inhibitors and benzodiazepine receptor ligands.[1] Due to its potential biological activity and the presence of pyridine/imidazole moieties, it must be treated as a Hazardous Organic Waste .

Immediate Directive:

  • NEVER dispose of this compound down the drain.

  • NEVER mix with strong oxidizing agents (peroxides, nitric acid) due to the risk of exothermic reaction with the nitrogen-rich core.

  • ALWAYS segregate as "Non-Halogenated Organic Waste" unless dissolved in halogenated solvents.[1]

Hazard Identification & Chemical Logic

To understand the why behind the disposal protocol, we must analyze the molecule's Structure-Activity Relationship (SAR) and physicochemical properties.

FeatureChemical LogicSafety Implication
Core Structure Imidazo[1,2-a]pyridine fused ring system.[1][2][3][4]Nitrogen-rich heterocycle.[1][2] Potential for sensitization and irritation.[1][5]
Substituents Pyridin-4-yl (Position 3) & Phenyl (Position 7).[1][6]Increases lipophilicity (LogP) and potential bioavailability. Treat as Toxic by Ingestion .[1]
Reactivity Basic nitrogen atoms (pyridine-like).[1]Incompatible with strong acids and strong oxidizers.[1][5]
Physical State Solid (Powder).Risk of inhalation (dust).[5][7] High surface area for reaction.[1]

Key Risk Insight: While specific toxicology data for this exact catalog number (CAS 622402-28-2) may be limited, the "precautionary principle" applies.[1] Nitrogen heterocycles are frequently bioactive.[1] Treat this substance as a High Potency Compound (HPC) until proven otherwise.

Step-by-Step Disposal Protocols

A. Solid Waste (Pure Substance)

Applicability: Expired inventory, weighing errors, or degraded solids.

  • Containment: Do not throw loose powder into a general waste bin.[1] Transfer the substance into a screw-cap vial or a heavy-duty polyethylene bag.

  • Double-Bagging: Place the primary container into a secondary clear zip-lock bag. This "double containment" prevents contamination of the main waste stream if the primary container breaks.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine" (Do not use abbreviations).[1][6]

    • Hazard Checkbox: Toxic, Irritant.

  • Disposal Stream: Place in the Solid Hazardous Waste Drum (typically black or blue barrel) destined for high-temperature incineration.[1]

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Post-reaction mixtures, recrystallization filtrates.

  • Solvent Identification: Determine the primary solvent.[1]

    • Scenario A (DMSO, Methanol, Ethanol, DMF): Segregate into Non-Halogenated Organic Waste .

    • Scenario B (DCM, Chloroform): Segregate into Halogenated Organic Waste .[1]

  • Compatibility Check: Ensure no oxidizers (e.g., mCPBA, Hydrogen Peroxide) are present in the waste carboy. If oxidizers were used in the reaction, they must be quenched (e.g., with sodium thiosulfate) before adding this compound to the waste stream.

  • Log Entry: Record the approximate mass of the compound added to the carboy on the waste log sheet.

C. HPLC Effluent (Aqueous/Organic Mix)

Applicability: Analytical or Prep-HPLC waste.

  • Segregation: Do not mix with general organic waste if the water content >50%.[1] Use a dedicated Aqueous/Organic Waste carboy.[1]

  • pH Adjustment: Ensure the pH of the waste container remains between 4 and 10. Extreme pH can degrade the container or cause off-gassing.[1]

Logical Disposal Workflow (Visualization)

The following diagram illustrates the decision tree for disposing of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine based on its state and solvent context.

DisposalWorkflow Start Waste Generation: 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine StateCheck Determine Physical State Start->StateCheck SolidBranch Solid (Powder/Crystals) StateCheck->SolidBranch LiquidBranch Liquid (Solution/Suspension) StateCheck->LiquidBranch SolidPkg 1. Transfer to Screw-Cap Vial 2. Double Bag (Zip-lock) SolidBranch->SolidPkg SolventCheck Identify Primary Solvent LiquidBranch->SolventCheck SolidDest Solid Hazardous Waste Drum (Incineration) SolidPkg->SolidDest NonHalo Non-Halogenated (DMSO, MeOH, DMF) SolventCheck->NonHalo No Halogens Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Has Halogens Aqueous Aqueous/HPLC (Water + MeCN/MeOH) SolventCheck->Aqueous High Water Content WasteNonHalo Non-Halogenated Waste Carboy NonHalo->WasteNonHalo WasteHalo Halogenated Waste Carboy Halo->WasteHalo WasteAq Aqueous Waste Carboy Aqueous->WasteAq

Caption: Decision matrix for the segregation and disposal of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine. Colors indicate decision points (Blue), critical branches (Red/Yellow), and final disposal endpoints (Green).

Regulatory & Compliance Data

When filling out waste manifests or coordinating with external waste handlers (e.g., Veolia, Clean Harbors), use the following classifications. Note that while this specific CAS is not individually P-listed or U-listed under RCRA (USA), it defaults to the characteristics of its class.

ParameterClassificationNotes
RCRA Code (Default) D001 (Ignitable) or Non-Regulated Depends on solvent.[1] If solid, often treated as "Non-Regulated Chemical Waste" but incinerated as "Hazardous."
DOT Shipping Name Toxic solids, organic, n.o.s.n.o.s. = Not Otherwise Specified
Technical Name Pyridine derivativeRequired on manifest.
Waste Profile High BTU Organic WasteSuitable for fuel blending/incineration.[1]

Self-Validating Compliance Check: Before sealing the waste container, ask: Does the label explicitly list "Pyridine derivative"? If not, the waste stream may be misclassified by the disposal facility, leading to compliance fines.

Emergency Procedures (Spills)

In the event of a benchtop spill of the solid powder:

  • Evacuate & Ventilate: Clear the immediate area.[1] Nitrogen heterocycles can be respiratory irritants.[1]

  • PPE Upgrade: Wear Nitrile gloves (double layered) , safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 respirator.

  • Dry Clean-Up: Do NOT wet the powder initially (this spreads the contamination).[1] Use a scoop or stiff paper to lift the bulk solid into a waste container.[1]

  • Wet Wipe: Clean the surface with a soap/water solution, followed by an Ethanol wipe. Dispose of all wipes as Solid Hazardous Waste .

References

  • National Center for Biotechnology Information (PubChem). (2023).[1] Imidazo[1,2-a]pyridine Compound Summary. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine Hazard Recognition. Retrieved October 26, 2023, from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine

This guide provides essential safety and logistical information for the handling of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine. As a compound within the imidazo[1,2-a]pyridine class, which has been investigated for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine. As a compound within the imidazo[1,2-a]pyridine class, which has been investigated for various pharmacological activities, it is imperative to handle this substance with a comprehensive safety strategy that protects researchers and maintains experimental integrity. This document outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and the scientific rationale behind these recommendations.

Hazard Assessment and Toxicological Profile

Key Takeaway: Due to the potential for cytotoxicity and the lack of specific toxicity data, 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine should be handled as a potent compound, warranting stringent safety measures to minimize exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table summarizes the recommended PPE for handling 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine. Double gloving is recommended for all handling procedures.[5]

Body PartRecommended ProtectionSpecifications and Rationale
Eyes Safety Goggles with Side-ShieldsEssential for protecting against splashes and airborne particles. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6]
Hands Double Chemical-Resistant GlovesAn inner pair of nitrile gloves for dexterity, worn under the lab coat cuff, and an outer pair with superior barrier properties.[5] Change gloves immediately if contaminated or damaged.
Body Impervious Lab Coat or GownA disposable, solid-front gown is preferred to prevent contamination of personal clothing.
Respiratory NIOSH-Approved Respirator (e.g., N95) or Powered Air-Purifying Respirator (PAPR)Required when handling the compound as a powder or when there is a risk of generating aerosols.[7] A PAPR is recommended for procedures with a higher risk of aerosolization.[8]
Donning and Doffing of PPE: A Critical Workflow

The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer pair over cuff) Don3->Don4 Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Handling, Storage, and Disposal

Engineering Controls and Handling
  • Ventilation: All handling of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine powder should be conducted in a certified chemical fume hood, a Class II Type B biosafety cabinet, or a containment isolator to minimize inhalation exposure.[5]

  • Weighing: Use a ventilated balance enclosure when weighing the solid compound.

  • Solution Preparation: Prepare solutions in the fume hood. Avoid creating aerosols.

  • General Practices: Assume any mixture containing the compound is toxic.[9] Do not allow the chemical to come into contact with skin.[9]

Storage

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

ParameterRecommendation
Temperature Store in a freezer at the temperature specified by the supplier.
Container Keep in a tightly sealed, clearly labeled container.
Location Store in a designated, secure area away from incompatible materials such as strong acids, bases, and oxidizing agents.[10]
Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Communicate: Inform your supervisor and colleagues.

  • PPE: Don the appropriate PPE, including respiratory protection.

  • Containment and Cleanup:

    • Solid Spills: Gently cover the spill with an absorbent material to avoid raising dust.[6] Sweep the material into a suitable, labeled container for disposal.

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6] Seek immediate medical attention.

Conclusion

The safe handling of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine is paramount for researcher safety and the integrity of scientific work. By understanding the potential hazards associated with the broader class of imidazo[1,2-a]pyridine derivatives and adhering to the stringent PPE, handling, and disposal protocols outlined in this guide, you can create a secure laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties - ResearchGate. (2022, August 9). Retrieved from [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - Oxford Academic. (2022, October 15). Retrieved from [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed. (2024, December 16). Retrieved from [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 9). Retrieved from [Link]

  • Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling. (2026, January 6). Retrieved from [Link]

  • Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. Retrieved from [Link]

  • cFMS Receptor Tyrosine Kinase Inhibitor - Safety Data Sheet. (2025, July 21). Retrieved from [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - ResearchGate. (2025, November 8). Retrieved from [Link]

  • Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines - PubMed. Retrieved from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Containment of High-Potency Products in a GMP Environment - BioProcess International. (2010, September 1). Retrieved from [Link]

  • Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. (2026, February 3). Retrieved from [Link]

  • Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. (2021, November 3). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine
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